SM 21 is derived from a class of compounds known as non-steroidal SARMs. These compounds are designed to provide anabolic benefits similar to anabolic steroids but with reduced androgenic effects. The classification of SM 21 falls under the broader category of investigational drugs, as it is still undergoing research and has not yet received regulatory approval for clinical use.
The synthesis of SM 21 involves several key steps that utilize organic chemistry techniques. The process typically begins with the preparation of a precursor compound, which undergoes various chemical reactions including:
The technical details of these reactions often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of SM 21 can be represented by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms is crucial for its function as a selective androgen receptor modulator.
The three-dimensional conformation of SM 21 can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential interaction sites with biological targets.
SM 21 undergoes various chemical reactions that are essential for its synthesis and modification. Key reactions include:
Each reaction requires careful optimization of conditions such as pH, temperature, and catalyst presence to ensure successful transformation while minimizing by-products.
The mechanism by which SM 21 exerts its effects involves selective binding to androgen receptors in target tissues. Upon binding, it activates signaling pathways that lead to anabolic effects such as increased muscle mass and bone density.
Research continues to elucidate the exact pathways involved and how they differ from traditional anabolic steroids.
Relevant data from studies indicate that these properties influence both the bioavailability and efficacy of SM 21 in biological systems.
SM 21 holds promise for several applications in scientific research:
Ongoing research aims to further define its therapeutic potential while addressing safety concerns associated with long-term use.
SM-21 maleate (chemical name: (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate) emerged from targeted structure-activity relationship (SAR) studies in the early 1990s aimed at developing presynaptic cholinergic modulators. Researchers sought to enhance acetylcholine release at central synapses by modifying tropane alkaloid scaffolds, leading to the synthesis of 2-(phenoxy)alkanoic acid esters. Gualtieri et al. (1994) first reported SM-21 during systematic optimization of lead compounds derived from (R)-(+)-hyoscyamine and (p-chlorophenyl)propionic acid α-tropanyl ester [5]. The design strategy focused on balancing analgesic efficacy with nootropic (cognition-enhancing) activity while minimizing peripheral toxicity.
Stereochemistry: Developed as a racemate (±), though earlier analogs showed R-(+)-enantiomers had superior analgesic activity [5].
Key Pharmacological Characterization:Initial screening revealed SM-21’s potent analgesic effects comparable to morphine in rodent models, alongside reversal of scopolamine-induced amnesia. This dual activity profile distinguished it from purely analgesic or nootropic compounds and implicated a novel presynaptic cholinergic mechanism [1] [5]. The maleate salt was selected to improve aqueous solubility (11.35 mg/mL in water) and crystallinity for formulation [1].
Table 1: Key Physicochemical Properties of SM-21 Maleate
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₈H₂₄ClNO₃·C₄H₄O₄ | Elemental Analysis |
Molecular Weight | 453.92 g/mol | HPLC |
Purity | ≥99% | HPLC |
Aqueous Solubility | 11.35 mg/mL (25 mM) | Equilibrium solubility |
CAS Number (salt) | 155059-42-0 | - |
CAS Number (free base) | 155058-71-2 | - |
SM-21’s primary academic impact lies in its role as a selective pharmacological tool for elucidating σ receptor subtype functions. Prior to its discovery, σ receptor research was hampered by a lack of subtype-selective ligands.
Table 2: Receptor Binding Affinity Profile of SM-21
Receptor Target | Affinity (Ki) | Assay System | Selectivity vs. σ2 |
---|---|---|---|
σ2 | 60 nM | [³H]DTG (+ pentazocine) | Reference |
σ1 | 600 nM | ³H-pentazocine | 10-fold lower |
Dopamine D2 | >10,000 nM | [³H]sulpiride | >166-fold lower |
5-HT2 | >10,000 nM | [³H]ketanserin | >166-fold lower |
Norepinephrine transporter | >10,000 nM | [³H]nisoxetine | >166-fold lower |
Reproductive System Impact: Unexpectedly, SM-21 depleted lipid stores in Schistosoma mansoni vitelline cells and impaired egg production at sub-lethal doses (5 µM), suggesting conserved σ-like receptors in helminths and expanding its use beyond mammalian neuropharmacology [10].
Mechanistic Insights:SM-21’s σ2 antagonism potentiates acetylcholine release at central muscarinic synapses, likely through disinhibition of presynaptic autoreceptors [1]. This mechanism underpins its nootropic effects and distinguishes it from acetylcholinesterase inhibitors. Its inability to reverse methamphetamine-induced stereotypy further confirms that σ2 receptors modulate specific neurobehavioral pathways unrelated to histaminergic or dopaminergic stereotypy [4].
The compound remains a cornerstone in sigma receptor classification schemes and continues to inform the development of σ2-selective PET tracers for oncology and neuroscience [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7